molecular formula C15H13FN4 B5907083 N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine

N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine

Cat. No. B5907083
M. Wt: 268.29 g/mol
InChI Key: OAJIKGUCVKULCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine, also known as Gefitinib, is a small molecular inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It is used for the treatment of non-small cell lung cancer (NSCLC) in patients who have not responded to chemotherapy.

Mechanism of Action

N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine works by inhibiting the activity of the EGFR tyrosine kinase. The EGFR is a protein that is overexpressed in many types of cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting the activity of the EGFR, N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine has been shown to have several biochemical and physiological effects. It can inhibit the activation of downstream signaling pathways that are involved in cell growth and proliferation. It can also induce apoptosis, or programmed cell death, in cancer cells. Additionally, N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine has been shown to have anti-angiogenic effects, meaning that it can inhibit the formation of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine in lab experiments is its specificity for the EGFR tyrosine kinase. This makes it a valuable tool for studying the role of the EGFR in cancer development and progression. However, one of the limitations of using N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine in lab experiments is its potential toxicity to normal cells. Careful dosage and administration are necessary to avoid unwanted side effects.

Future Directions

There are several future directions for the study of N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine. One direction is the development of new and more effective inhibitors of the EGFR tyrosine kinase. Another direction is the study of the mechanisms of resistance to N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine in cancer cells. Understanding these mechanisms could lead to the development of new strategies for overcoming resistance and improving the efficacy of N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine in cancer treatment. Finally, the use of N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine in combination with other drugs or therapies is another area of future research. Combinatorial approaches have the potential to improve treatment outcomes and minimize toxicity.

Synthesis Methods

The synthesis of N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine involves several steps. The first step involves the reaction of 3-chloroaniline with methyl anthranilate to form N-methyl-3-anilino methyl anthranilate. The second step involves the reaction of N-methyl-3-anilino methyl anthranilate with 3-fluoroaniline to form N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine. The final product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the EGFR tyrosine kinase. It is particularly effective in the treatment of NSCLC, where it has been shown to improve survival rates in patients who have not responded to chemotherapy. N~2~-(3-fluorophenyl)-N~4~-methyl-2,4-quinazolinediamine has also been studied for its potential use in other types of cancer such as breast cancer, ovarian cancer, and head and neck cancer.

properties

IUPAC Name

2-N-(3-fluorophenyl)-4-N-methylquinazoline-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4/c1-17-14-12-7-2-3-8-13(12)19-15(20-14)18-11-6-4-5-10(16)9-11/h2-9H,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJIKGUCVKULCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC2=CC=CC=C21)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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